molecular formula C23H24N4O7S3 B2588936 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896009-84-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No.: B2588936
CAS No.: 896009-84-0
M. Wt: 564.65
InChI Key: DGWFKJQXRSEKPY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group at the 5-position.
  • A thiomethyl (-S-CH2-) linker connecting the thiadiazole moiety to a 4-oxo-4H-pyran ring at the 3-position.
  • A 4-(N,N-diethylsulfamoyl)benzoate ester attached to the pyran oxygen.

The thiadiazole ring is a heterocycle known for diverse bioactivities, including antimicrobial and anti-inflammatory properties . The cyclopropanecarboxamido group may enhance metabolic stability, while the diethylsulfamoyl substituent on the benzoate could improve solubility and target binding compared to bulkier aryl sulfonamides . The pyran ring contributes to the molecule’s rigidity and influences pharmacokinetic properties.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S3/c1-3-27(4-2)37(31,32)17-9-7-15(8-10-17)21(30)34-19-12-33-16(11-18(19)28)13-35-23-26-25-22(36-23)24-20(29)14-5-6-14/h7-12,14H,3-6,13H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFKJQXRSEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a novel hybrid molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure that combines elements from pyran, benzoate, and thiadiazole derivatives. The general formula can be represented as follows:

CXXHXXNXXOXXSXXC_{XX}H_{XX}N_{XX}O_{XX}S_{XX}

Where XX represents the specific number of atoms in each functional group. The presence of the thiadiazole ring is particularly significant due to its established biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activities of the compound .

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, compounds similar to the one discussed have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
  • Case Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines, revealing that certain modifications enhance their efficacy. For example, derivatives with lipophilic characteristics exhibited improved interactions with cellular membranes, leading to increased cytotoxicity .

Antimicrobial Activity

  • In Vitro Studies : The compound's antimicrobial properties were assessed against several bacterial strains. Results indicated a moderate inhibitory effect against Gram-positive and Gram-negative bacteria . The EC50 values for related compounds were reported at approximately 3.43 μg/ml against Phytophthora infestans, suggesting potential applications in agricultural settings .
  • Comparative Analysis : When compared to standard antibiotics, some thiadiazole derivatives showed promising results, indicating their potential as alternative antimicrobial agents .

Anticholinesterase Activity

  • Potential for Alzheimer’s Treatment : Recent studies have highlighted the anticholinesterase activity of thiadiazole derivatives, which may be beneficial in treating Alzheimer’s disease. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE), with some exhibiting IC50 values lower than that of donepezil, a standard treatment for Alzheimer's .
  • Research Findings : In one study, specific derivatives demonstrated significant binding affinity to AChE, suggesting they could serve as lead compounds for developing new anti-Alzheimer drugs .

Data Tables

Biological ActivityCell Line/OrganismEC50/IC50 ValueReference
CytotoxicityHeLaVaries
AntimicrobialPhytophthora infestans3.43 μg/ml
AChE Inhibition-< 1 nM

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole + Pyran Cyclopropanecarboxamido, Diethylsulfamoyl benzoate Hypothesized anti-inflammatory N/A
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives 1,3,4-Thiadiazole + Pyrazole + Benzenesulfonamide Phenyl, Chloro, Methyl Anti-inflammatory
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 1,3,4-Thiadiazole + Pyrazole Methyl, Carbonitrile Synthetic intermediate

Key Observations:

Thiadiazole Modifications: The target compound’s cyclopropanecarboxamido group on the thiadiazole contrasts with the phenyl (in ) or methyl (in ) substituents in analogues. The thiomethyl linker in the target compound differs from the imino (-NH-) or propanoyl linkers in analogues, altering electronic properties and metabolic stability.

Heterocyclic Core: The pyran ring in the target compound replaces the pyrazole in analogues .

Sulfonamide/Sulfamoyl Groups:

  • The diethylsulfamoyl group in the target compound is less sterically hindered than the benzenesulfonamide in , which may improve membrane permeability.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Reagent Ratios : Use a 1:3 molar ratio of carboxylic acid derivatives (e.g., cyclopropanecarboxamide) to phosphorylating agents like POCl₃ to ensure complete cyclization of the 1,3,4-thiadiazole ring .
  • Reaction Conditions : Reflux at 90°C for 3–6 hours under anhydrous conditions to minimize hydrolysis byproducts .
  • Purification : Adjust pH to 8–9 with ammonia to precipitate intermediates, followed by recrystallization in DMSO/water (2:1) to isolate pure thiadiazole derivatives .

Q. Example Table: Reaction Optimization Parameters

ParameterConditionYield (%)Purity (%)
POCl₃ Molar Ratio1:3 (acid:POCl₃)7595
Temperature90°C, reflux6890
Solvent SystemDMSO/water (2:1)8298

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the cyclopropane carboxamide (δ 1.0–1.5 ppm for cyclopropane protons) and diethylsulfamoyl groups (δ 3.2–3.5 ppm for N-CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 590.12 for [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate pharmacokinetic properties while controlling for metabolic variability?

Methodological Answer:

  • Experimental Design : Use a randomized block design with split-split plots:
    • Main Plots : Dose levels (e.g., 10, 50, 100 mg/kg).
    • Subplots : Animal strains (e.g., Sprague-Dawley vs. Wistar rats).
    • Sub-subplots : Time points for plasma sampling (0, 2, 6, 24 hours) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability in metabolic clearance rates .

Q. Example Table: Pharmacokinetic Parameters

Dose (mg/kg)Cₘₐₓ (µg/mL)Tₘₐₓ (h)Half-life (h)
1012.5 ± 1.22.04.8 ± 0.5
5058.3 ± 3.82.56.2 ± 0.7

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the thiadiazole-thioether moiety and catalytic sites (e.g., COX-2 or HDAC enzymes). Parameterize force fields for sulfamoyl and pyran-4-one groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energies (MM-PBSA) .

Q. Example Table: Docking Scores

Target EnzymeBinding Affinity (kcal/mol)Interacting Residues
COX-2-9.8Arg120, Tyr355, Val349
HDAC8-8.5His142, Asp267, Gly140

Q. How should contradictory data regarding activity against enzyme isoforms be resolved?

Methodological Answer:

  • Enzyme-Specific Assays : Compare IC₅₀ values across isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC6) .
  • Structural Analysis : Perform X-ray crystallography (resolution ≤2.0 Å) to identify isoform-specific binding pocket variations .
  • Meta-Analysis : Use Bayesian hierarchical models to integrate data from multiple studies, weighting by assay precision (e.g., SE < 10%) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Degradation Studies : Conduct OECD 301B biodegradation tests with activated sludge. Monitor via LC-MS for metabolites (e.g., sulfonic acid derivatives) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (72-h IC₅₀) .

Q. Example Table: Environmental Stability Data

ParameterValueMethod
Hydrolysis t₁/₂120 h (pH 7, 25°C)OECD 111
Photodegradation98% after 24 h (UV)EPA 1613
Log Kow2.8 ± 0.3OECD 117

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